2-Chloroadenosine hemihydrate

Vue d'ensemble

Description

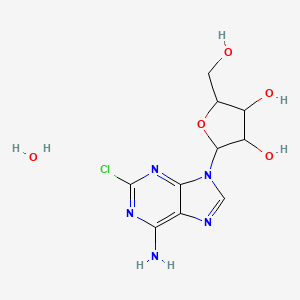

2-Chloroadenosine hemihydrate is a chemical compound with the molecular formula C10H12ClN5O4·0.5H2O. It is a derivative of adenosine, where a chlorine atom replaces one of the hydrogen atoms in the purine ring. This compound is known for its role as an adenosine receptor agonist, making it significant in various biochemical and pharmacological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloroadenosine hemihydrate can be synthesized through the chlorination of adenosine. The process typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups, leading to compounds like 2-azidoadenosine or 2-thioadenosine.

Oxidation Reactions: Oxidation can lead to the formation of adenosine derivatives with altered oxidation states.

Applications De Recherche Scientifique

Pharmacological Applications

Adenosine Receptor Agonism

2-Chloroadenosine functions primarily as a non-selective agonist for adenosine receptors, including A1, A2A, and A3 receptors. Its binding affinities are characterized by Ki values of approximately 300 nM for A1, 80 nM for A2A, and 1900 nM for A3 receptors . This agonistic activity makes it useful in various experimental models to study the physiological roles of adenosine signaling.

Neuroprotective Effects

Research has demonstrated the neuroprotective properties of 2-chloroadenosine in models of traumatic brain injury (TBI). In a study involving rats subjected to controlled cortical impact, administration of 2-chloroadenosine significantly reduced post-traumatic edema and improved cerebral blood flow (CBF) at higher doses (6 nmoles) while not affecting CBF in normal rats at lower doses (0.3 nmoles) . These findings suggest its potential as a therapeutic agent in neuroprotection following TBI.

Experimental Models and Techniques

Electrophysiological Studies

2-Chloroadenosine is frequently utilized in electrophysiological experiments involving hippocampal slices. It serves as an agonist to investigate the role of adenosine receptors in synaptic transmission and plasticity within the dorsal and ventral hippocampus .

In Vivo Studies

In vivo applications include using 2-chloroadenosine to assess its effects on cerebral blood flow and neuronal excitability. For instance, its administration has been linked to anticonvulsant effects in various animal models, highlighting its potential utility in epilepsy research .

Case Studies

Case Study: Traumatic Brain Injury Model

A study assessed the effects of 2-chloroadenosine on rats following TBI. The results indicated that treatment with 0.3 nmoles reduced tissue water content (Tlobs) significantly compared to controls (p < 0.05), suggesting a reduction in edema . Higher doses (6 nmoles) were associated with a marked increase in CBF, emphasizing its dual role in edema reduction and potential enhancement of blood flow.

Case Study: Anticonvulsant Activity

Another investigation explored the anticonvulsant properties of 2-chloroadenosine. The compound was administered to mice models experiencing induced seizures, demonstrating significant efficacy in reducing seizure duration and frequency, thus supporting its application in epilepsy research .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Adenosine Receptor Agonism | Non-selective agonist for A1, A2A, and A3 receptors with varying affinities |

| Neuroprotection | Reduces edema and enhances cerebral blood flow post-TBI |

| Electrophysiological Studies | Used as an agonist to study synaptic transmission in hippocampal slices |

| Anticonvulsant Activity | Demonstrated efficacy in reducing seizure duration and frequency in animal models |

Mécanisme D'action

The primary mechanism of action of 2-chloroadenosine hemihydrate involves its interaction with adenosine receptors. By binding to these receptors, it mimics the effects of endogenous adenosine, leading to various physiological responses. The compound can activate different subtypes of adenosine receptors (A1, A2A, A2B, and A3), each of which is associated with distinct signaling pathways. This activation can result in the modulation of cyclic adenosine monophosphate (cAMP) levels, influencing processes such as neurotransmission, vasodilation, and immune responses.

Comparaison Avec Des Composés Similaires

2-Chloroadenosine hemihydrate is unique due to its specific substitution pattern and its potent activity as an adenosine receptor agonist. Similar compounds include:

Adenosine: The parent compound, which lacks the chlorine substitution.

2-Fluoroadenosine: A similar derivative where a fluorine atom replaces the chlorine atom.

2-Iodoadenosine: Another analogue with an iodine atom in place of chlorine.

These compounds share structural similarities but differ in their receptor binding affinities and pharmacological profiles, making this compound a valuable tool in comparative studies.

Activité Biologique

2-Chloroadenosine hemihydrate (2-CAdo) is a significant adenosine analogue known for its unique biological activities, particularly as a selective agonist for adenosine receptors. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of 2-Chloroadenosine

2-Chloroadenosine is a metabolically stable analogue of adenosine that resists hydrolysis by adenosine deaminase. Its chemical structure allows it to interact effectively with various adenosine receptors, primarily the A1 and A2a subtypes. The compound has been shown to induce apoptosis in several cell types and has applications in cardiovascular research due to its effects on blood pressure and heart rate.

Adenosine Receptor Agonism:

- A1 Receptors: 2-CAdo acts as a selective agonist at A1 receptors, leading to inhibition of adenylate cyclase and subsequent physiological effects such as decreased heart rate and blood pressure.

- A2a Receptors: The compound also interacts with A2a receptors, which can lead to vasodilation and increased blood flow.

Cyclic AMP Pathway:

Research has demonstrated that 2-CAdo increases the levels of cyclic AMP (cAMP) in cells, which is crucial for activating protein kinases involved in various signaling pathways. For instance, it has been shown to enhance tyrosine hydroxylase activity in pheochromocytoma cells, suggesting a role in catecholamine biosynthesis .

Table 1: Pharmacological Profile of 2-Chloroadenosine

Case Studies

Study on Cardiovascular Effects:

In a study involving conscious rats, the administration of 2-CAdo resulted in significant reductions in mean arterial pressure (MAP) and heart rate. The study utilized both A1-selective and A2a-selective antagonists to elucidate the specific receptor-mediated effects. The findings indicated an EC50 value for blood pressure reduction at approximately 202 nM when mediated through A2a receptors .

Apoptosis Induction in Leukemia Cells:

Another significant study explored the effects of 2-CAdo on EHEB leukemia cells. The results showed that 2-CAdo induced apoptosis via intracellular metabolism leading to the formation of 2-chloroATP. This was evidenced by markers such as DNA fragmentation and phosphatidylserine exposure, confirming its potential as a therapeutic agent in cancer treatment .

Analyse Des Réactions Chimiques

Phosphorylation Reactions

2-Chloroadenosine undergoes phosphorylation to form bioactive nucleotides:

-

Mono-, di-, and triphosphate derivatives are synthesized enzymatically or chemically. For example, adenosine kinase catalyzes the conversion to 2-chloroATP, a process critical for intracellular activity .

Glycosidic Bond Cleavage

The β-N-glycosidic bond between the ribose and 2-chloropurine base is susceptible to hydrolysis:

-

Acidic Conditions : Cleavage yields 2-chloroadenine and ribose.

-

Enzymatic Hydrolysis : Limited susceptibility due to steric hindrance from the chlorine substituent, enhancing metabolic stability .

Halogen Exchange Reactions

The C2 chlorine participates in nucleophilic substitution reactions:

-

Ammoniation : Reacts with ammonia to form 2-aminoadenosine derivatives .

-

Thiol Displacement : Produces 2-thioadenosine analogs under alkaline conditions.

| Reagent | Product | Conditions |

|---|---|---|

| NH | ||

| (aq) | 2-Aminoadenosine | 25°C, 12 hours, methanol solvent |

| NaSH | 2-Mercaptoadenosine | pH 8–10, room temperature |

Enzymatic Deamination Resistance

Unlike adenosine, 2-chloroadenosine resists deamination by adenosine deaminase (ADA) due to steric and electronic effects of the chlorine atom . This property prolongs its receptor-binding activity in vivo .

Receptor Binding and Signaling

2-Chloroadenosine acts as an adenosine receptor agonist:

-

A

Receptor : Binds with K

= 80–300 nM, inducing cAMP-mediated phosphorylation . -

A

Receptor : Activates adenylate cyclase, increasing intracellular cAMP by 3–5 fold .

| Receptor Subtype | Effect | EC

(nM) |

|-----------------------|-----------------------------------------|----------------------|

| A

| Bradycardia, anticonvulsant activity | 136 |

| A

| Vasodilation, cAMP elevation | 202–225 |

Intracellular Metabolism

In leukemia cells, 2-chloroadenosine is metabolized to 2-chloroATP via adenosine kinase, leading to:

Apoptosis Induction

Metabolic conversion to 2-chloroATP triggers mitochondrial apoptosis via:

-

Cytochrome c Release : Activates caspase-3 and PARP cleavage .

-

Mcl-1 Downregulation : Independent of p53, observed in EHEB leukemia cells .

Synthetic Pathway Reactions

Industrial synthesis involves:

Propriétés

IUPAC Name |

2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVJEVDOHIWPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639938 | |

| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-94-4 | |

| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.